

# An In-Depth Technical Guide to Methyl Quinoline-6-carboxylate

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## Compound of Interest

Compound Name: *Methyl quinoline-6-carboxylate*

Cat. No.: *B186399*

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CAS Number: 38896-30-9

This technical guide provides a comprehensive overview of **methyl quinoline-6-carboxylate**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological relevance.

## Chemical and Physical Properties

**Methyl quinoline-6-carboxylate** is a quinoline derivative with a methyl ester group at the 6-position. Its chemical structure and key properties are summarized below.

| Property          | Value  | Source              |
|-------------------|--|---------------------|
| CAS Number        | 38896-30-9   | <a href="#">[1]</a> |
| Molecular Formula | C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>                             | <a href="#">[1]</a> |
| Molecular Weight  | 187.19 g/mol   | <a href="#">[1]</a> |
| IUPAC Name        | methyl quinoline-6-carboxylate   | <a href="#">[1]</a> |
| Synonyms          | Methyl 6-quinolincarboxylate,<br>6-Quinolincarboxylic acid<br>methyl ester | <a href="#">[1]</a> |
| Appearance        | White to yellow to orange<br>powder/crystal                                | TCI                 |
| Melting Point     | 84.0 to 88.0 °C  | TCI                 |
| Solubility        | Soluble in Methanol  | AKSci               |

## Synthesis of Methyl Quinoline-6-carboxylate

The primary route for the synthesis of **methyl quinoline-6-carboxylate** is the esterification of 6-quinolincarboxylic acid. While a specific detailed protocol for this exact transformation is not readily available in public literature, a general and adaptable experimental procedure based on the well-established Fischer esterification method is provided below.

## Experimental Protocol: Fischer Esterification of 6-Quinolincarboxylic Acid

This protocol is an adapted general procedure for the acid-catalyzed esterification of a carboxylic acid with methanol.

### Materials:

- 6-Quinolincarboxylic acid
- Methanol (reagent grade, anhydrous)

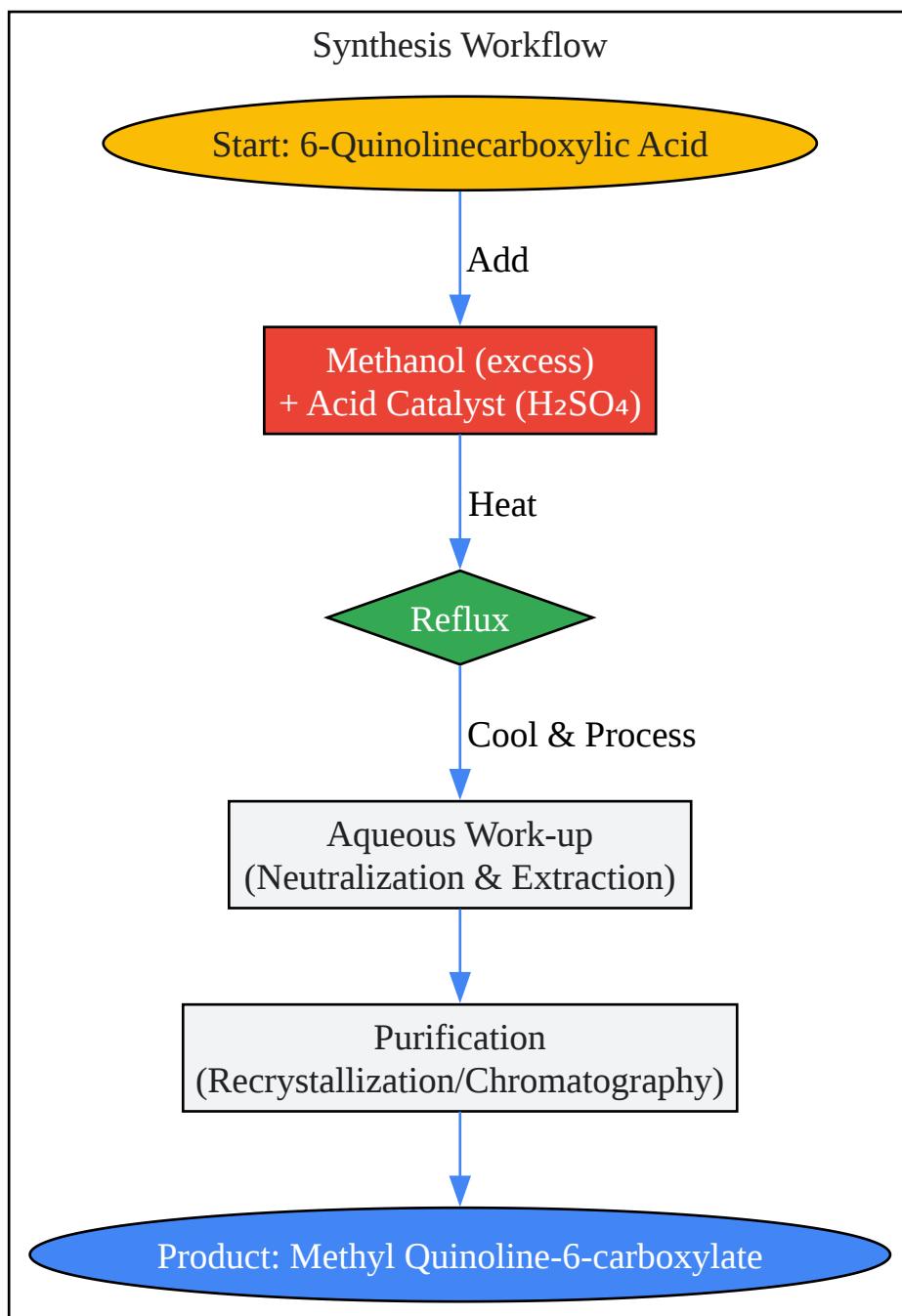
- Concentrated Sulfuric Acid ( $H_2SO_4$ ) or Thionyl Chloride ( $SOCl_2$ )
- Sodium bicarbonate ( $NaHCO_3$ ), saturated solution
- Brine (saturated  $NaCl$  solution)
- Anhydrous sodium sulfate ( $Na_2SO_4$ ) or magnesium sulfate ( $MgSO_4$ )
- Dichloromethane ( $CH_2Cl_2$ ) or Ethyl acetate ( $EtOAc$ )
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

**Procedure:**

- Reaction Setup: In a clean, dry round-bottom flask, suspend 6-quinolinecarboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
- Acid Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension. Alternatively, for a more reactive approach, thionyl chloride ( $SOCl_2$ ) can be used to first form the acid chloride in an inert solvent, followed by the addition of methanol.
- Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up:
  - Allow the reaction mixture to cool to room temperature.

- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
- Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious of CO<sub>2</sub> evolution.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Purification:
  - Filter off the drying agent.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **methyl quinoline-6-carboxylate**.
  - The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the pure product.



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Caption: A generalized workflow for the synthesis of **methyl quinoline-6-carboxylate** via Fischer esterification.

## Biological Activity and Drug Development Potential

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. They are known to exhibit anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

While specific biological data for **methyl quinoline-6-carboxylate** is limited in publicly accessible databases, the quinoline core is a key pharmacophore in many kinase inhibitors. Research has shown that various quinoline derivatives act as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

## Potential as a Kinase Inhibitor

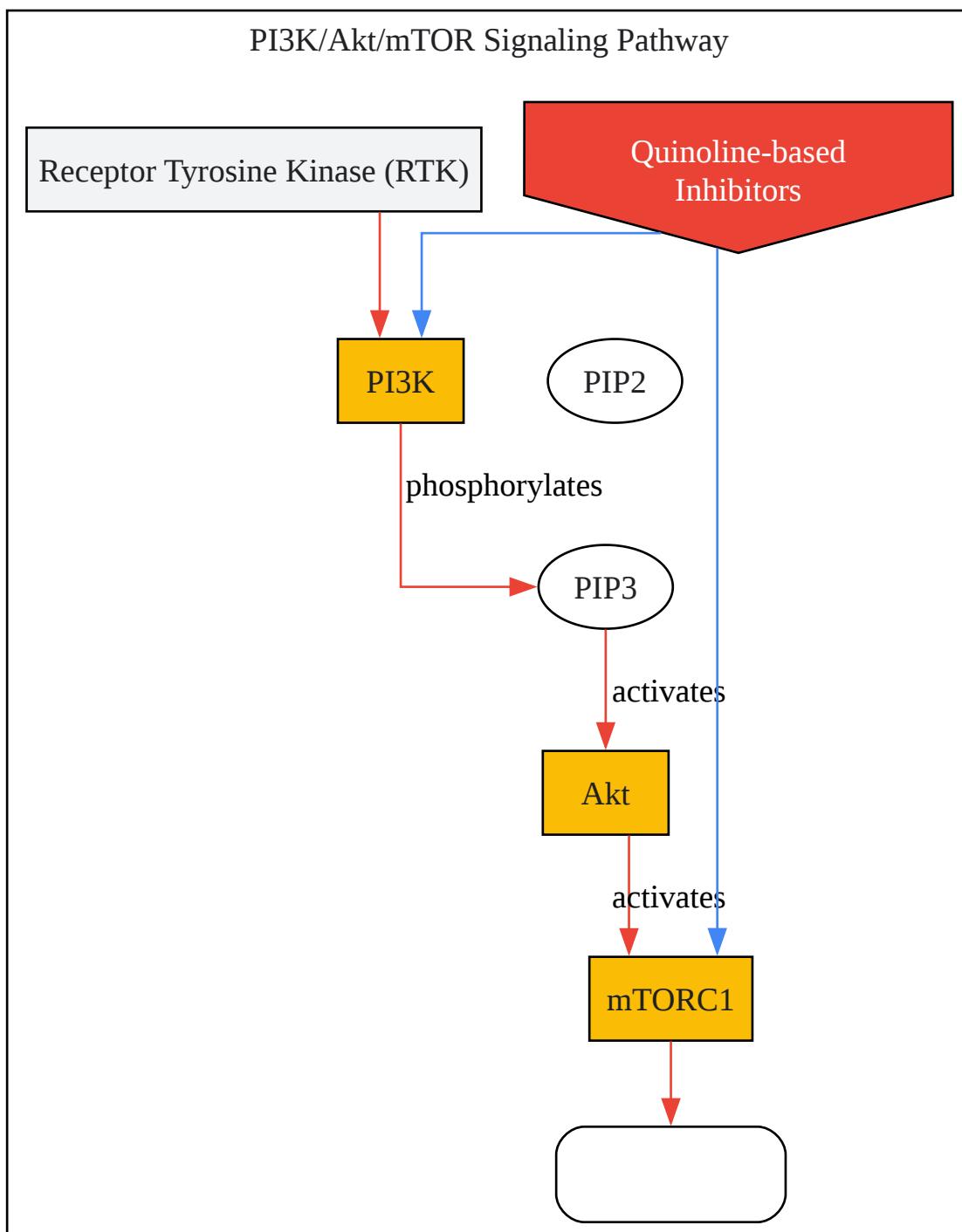
The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways are crucial for regulating cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

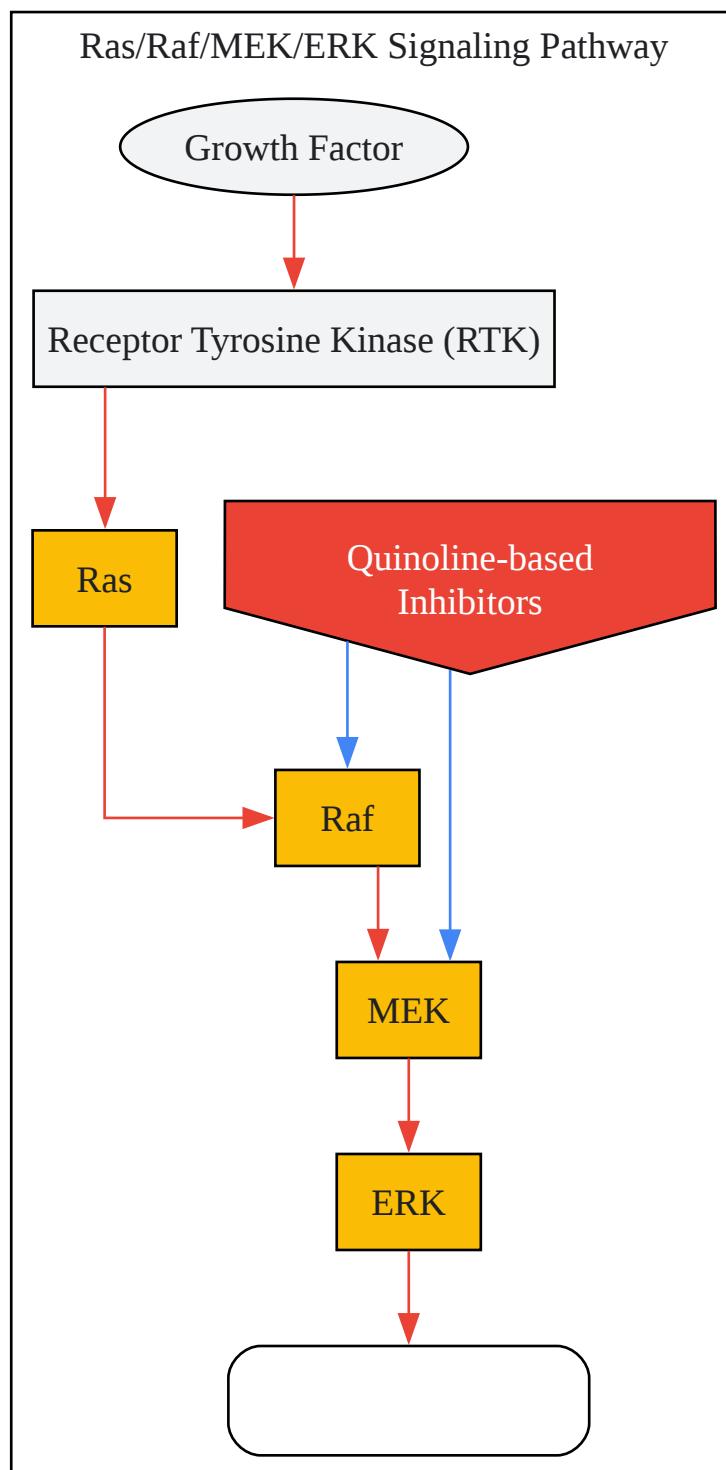
Numerous quinoline-based small molecules have been developed and investigated as inhibitors of various kinases within these pathways. For instance, some quinoline derivatives have shown potent inhibitory activity against mTOR, a key protein kinase in the PI3K/Akt/mTOR pathway. Similarly, the Ras/Raf/MEK/ERK pathway, which is frequently activated in cancer through mutations in Ras or Raf, has been a target for quinoline-based inhibitors.

Given its structural similarity to known kinase inhibitors, it is plausible that **methyl quinoline-6-carboxylate** could serve as a valuable starting point or intermediate for the synthesis of more complex molecules targeting these pathways. However, direct experimental evidence of its inhibitory activity is not currently available.

## Signaling Pathways

The following diagrams illustrate the simplified PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways, highlighting the potential points of inhibition by quinoline-based compounds.



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## References

- 1. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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